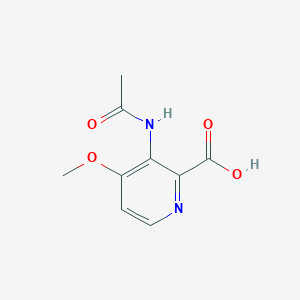
3-Acetamido-4-methoxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-4-methoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the 3-position and a methoxy group at the 4-position of the picolinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-4-methoxypicolinic acid typically involves the acylation of 4-methoxypicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to minimize the environmental impact.
化学反应分析
Types of Reactions
3-Acetamido-4-methoxypicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Acetamido-4-hydroxypicolinic acid.
Reduction: 3-Amino-4-methoxypicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Acetamido-4-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-acetamido-4-methoxypicolinic acid involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Methoxypicolinic acid: Lacks the acetamido group, making it less versatile in terms of chemical reactivity.
3-Acetamidopyridine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
3-Methoxypyridine: Lacks both the acetamido and carboxylic acid groups, making it significantly different in terms of chemical properties.
Uniqueness
3-Acetamido-4-methoxypicolinic acid is unique due to the presence of both the acetamido and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
3-acetamido-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-5(12)11-7-6(15-2)3-4-10-8(7)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
MUUZAXMPZNJGEC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CN=C1C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
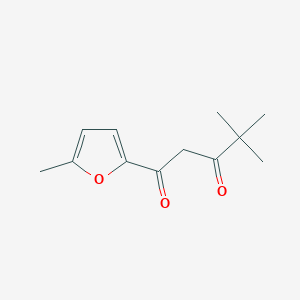
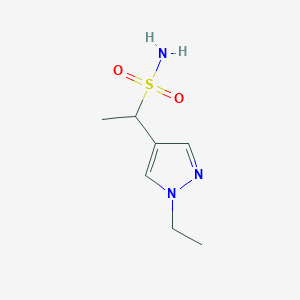
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
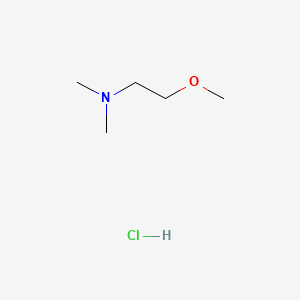
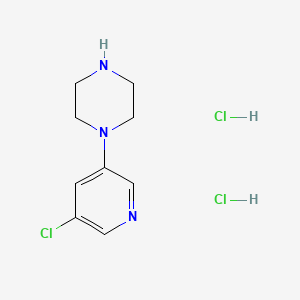

![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
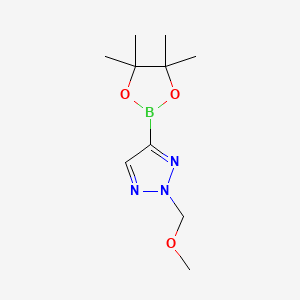
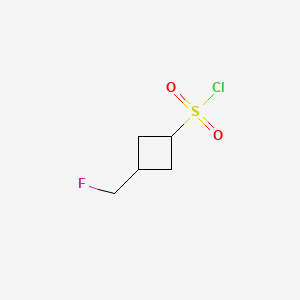
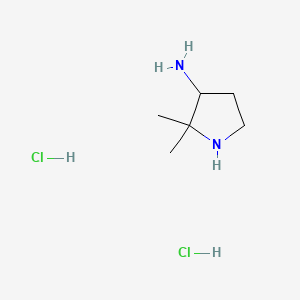
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
